molecular formula C24H26N2O10 B11611133 5'-Ethyl 3'-methyl 2'-amino-6'-(2-ethoxy-2-oxoethyl)-1-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

5'-Ethyl 3'-methyl 2'-amino-6'-(2-ethoxy-2-oxoethyl)-1-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B11611133
M. Wt: 502.5 g/mol
InChI Key: AYQGLRDHPDYXRK-UHFFFAOYSA-N
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Description

5’-Ethyl 3’-methyl 2’-amino-6’-(2-ethoxy-2-oxoethyl)-1-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Ethyl 3’-methyl 2’-amino-6’-(2-ethoxy-2-oxoethyl)-1-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyran precursors, followed by their coupling through a spiro linkage. Key steps include:

    Formation of Indole Precursor: This involves the cyclization of an appropriate aniline derivative with a ketone or aldehyde.

    Formation of Pyran Precursor: This involves the cyclization of a suitable dihydropyran derivative.

    Spiro Coupling: The indole and pyran precursors are coupled under specific conditions, often involving a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5’-Ethyl 3’-methyl 2’-amino-6’-(2-ethoxy-2-oxoethyl)-1-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The amino and ester groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce diols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro linkage and its effects on molecular behavior.

Biology

In biology, this compound is explored for its potential as a bioactive molecule. Its structural complexity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, research focuses on its potential therapeutic applications. Preliminary studies suggest it may have anti-inflammatory or anticancer properties, although more research is needed to confirm these effects.

Industry

In industry, this compound is investigated for its potential use in materials science. Its unique structure may impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of 5’-Ethyl 3’-methyl 2’-amino-6’-(2-ethoxy-2-oxoethyl)-1-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5’-Ethyl 3’-methyl 2’-amino-6’-(2-ethoxy-2-oxoethyl)-1-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate apart is its spiro linkage, which imparts unique structural and chemical properties

Properties

Molecular Formula

C24H26N2O10

Molecular Weight

502.5 g/mol

IUPAC Name

5-O'-ethyl 3-O'-methyl 2'-amino-6'-(2-ethoxy-2-oxoethyl)-1-(2-methoxy-2-oxoethyl)-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C24H26N2O10/c1-5-34-16(27)11-15-18(22(30)35-6-2)24(19(20(25)36-15)21(29)33-4)13-9-7-8-10-14(13)26(23(24)31)12-17(28)32-3/h7-10H,5-6,11-12,25H2,1-4H3

InChI Key

AYQGLRDHPDYXRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C2(C3=CC=CC=C3N(C2=O)CC(=O)OC)C(=C(O1)N)C(=O)OC)C(=O)OCC

Origin of Product

United States

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